molecular formula C13H18FN B11744198 1-(5-Fluoro-2-methylphenyl)cyclopentanemethanamine

1-(5-Fluoro-2-methylphenyl)cyclopentanemethanamine

Cat. No.: B11744198
M. Wt: 207.29 g/mol
InChI Key: DYLUQTYGIBHHLM-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)cyclopentanemethanamine is a chemical compound with the molecular formula C13H18FN. It is known for its unique structure, which includes a cyclopentane ring attached to a methanamine group, with a fluorine and methyl group substituted on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanemethanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methylphenyl)cyclopentanemethanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)cyclopentanemethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Fluoro-2-methylphenyl)cyclopentan-1-amine: Similar structure but with a different substitution pattern.

    1-(2-Methyl-5-fluorophenyl)cyclopentanemethanamine: Similar structure but with a different substitution pattern.

Uniqueness

1-(5-Fluoro-2-methylphenyl)cyclopentanemethanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

[1-(5-fluoro-2-methylphenyl)cyclopentyl]methanamine

InChI

InChI=1S/C13H18FN/c1-10-4-5-11(14)8-12(10)13(9-15)6-2-3-7-13/h4-5,8H,2-3,6-7,9,15H2,1H3

InChI Key

DYLUQTYGIBHHLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2(CCCC2)CN

Origin of Product

United States

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